4-氯丁-2-烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

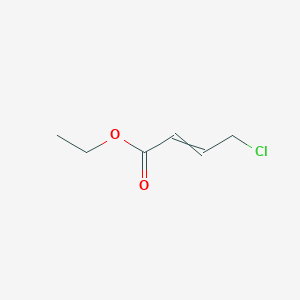

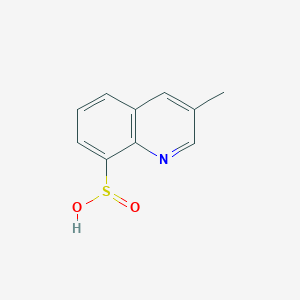

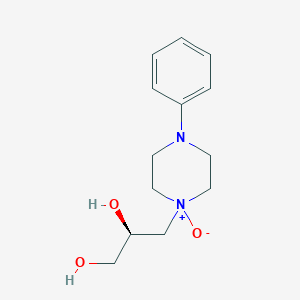

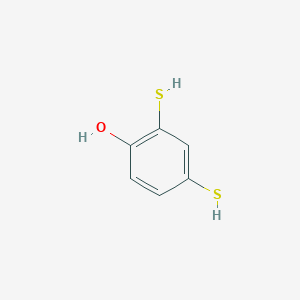

Ethyl 4-chlorobut-2-enoate is an organic compound that belongs to the class of chlorinated enoates. It has a molecular formula of C6H9ClO2 .

Molecular Structure Analysis

The molecular structure of ethyl 4-chlorobut-2-enoate consists of a chlorine atom attached to the second carbon in the but-2-enoate chain. The ethyl group is attached to the carbonyl carbon of the but-2-enoate chain . The InChI code for this compound is 1S/C6H9ClO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ .Physical and Chemical Properties Analysis

Ethyl 4-chlorobut-2-enoate has a molecular weight of 148.59 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds .科学研究应用

晶体堆积分析

与 4-氯丁-2-烯酸乙酯相关的化合物 (2Z)-2-氰基-3-[(4-乙氧基苯基)氨基]丙-2-烯酸乙酯因其独特的晶体堆积特性而受到研究。它利用稀有的 N⋯π 相互作用以及 C–H⋯N 和 C–H⋯O 氢键,在晶体中形成锯齿形双带结构 (张、吴和张,2011)。

痕量金属萃取

改性后的活性炭与 3-(2-氨基乙基氨基)-2-氯丁-2-烯酸乙酯一起开发,用于选择性固相萃取痕量金属,如金、钯和铂。这种材料显示出很高的吸附能力,并且可以有效地预浓缩这些金属以进行进一步分析 (Tu 等人,2011)。

有机合成中的催化

研究探索了 4-氯丁-2-烯酸乙酯在烯丙基卤代物和丙-2-烯-1-醇羰基化中的作用,由铑的三乙基膦配合物催化。此过程产生丁-3-烯酸乙酯,丁-2-烯酸乙酯作为副产物,证明了该化合物在有机合成中的效用 (Payne 和 Cole-Hamilton,1997)。

对映选择性氢化

与 4-氯丁-2-烯酸乙酯密切相关的 2-氧代-4-芳基丁-3-烯酸乙酯已成功对映选择性地氢化为 2-羟基-4-芳基丁酸乙酯。此过程突出了此类化合物在为药物合成生产光学活性中间体的潜力 (孟、朱和张,2008)。

高度取代的 2H-氮杂环-2-羧酸酯的合成

4-芳基-3-叠氮基-2-甲基-4-氧代丁-2-烯酸乙酯(包括与 4-氯丁-2-烯酸乙酯类似的结构)已被用于合成高度取代的 2H-氮杂环-2-羧酸酯。这证明了该化合物在合成复杂的含氮杂环化合物中的多功能性 (Patonay、Jekő 和 Juhász-Tóth,2008)。

晶体学中的结构分析

4-氯丁-2-烯酸乙酯的变体 (2Z)-3-(4-氯苯基)-2-氰基-3-(甲氧基氨基)丙-2-烯酸乙酯已对其晶体结构进行了分析。这项研究提供了对这类化合物的结构性质的见解,可以为其在材料科学和晶体工程中的应用提供信息 (Johnson 等人,2006)。

在 (4E)-烯酸乙酯合成中的应用

使用 (4E)-5-氯戊-4-烯酸乙酯合成 (4E)-烯酸乙酯的新方法突出了 4-氯丁-2-烯酸乙酯衍生物在合成有价值的有机化合物中的潜力 (Shakhmaev、Sunagatullina 和 Zorin,2013)。

安全和危害

Ethyl 4-chlorobut-2-enoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

作用机制

Target of Action

Ethyl 4-chlorobut-2-enoate, also known as DTXSID20778850, has been found to interact with trace elements such as Au (III), Pd (II) and Pt (IV) . These elements are the primary targets of the compound and play a crucial role in various biological and chemical processes.

Mode of Action

The compound interacts with its targets through a process known as selective solid-phase extraction . This involves the compound being adsorbed onto a new sorbent from a solution of pH 1 . The adsorbed ions are then eluted with 0.1 mol L −1 hydrochloric acid and containing 4% thiourea .

Biochemical Pathways

The interaction of ethyl 4-chlorobut-2-enoate with its targets affects various biochemical pathways. For instance, it has been found to influence the oxidative addition and carbonylation of allylic halides and prop-2-en-1-ol . The detailed mechanism of the oxidative addition is still under discussion .

Result of Action

The result of the action of ethyl 4-chlorobut-2-enoate is the selective extraction and separation of trace Au (III), Pd (II) and Pt (IV) prior to their determination by inductively coupled plasma atomic emission spectrometry . This allows for the quantification of these elements in various samples.

Action Environment

The action of ethyl 4-chlorobut-2-enoate is influenced by various environmental factors. For instance, the pH of the solution in which the compound is present plays a crucial role in its interaction with its targets . Additionally, the presence of other ions in the solution can also affect the compound’s action .

属性

| { "Design of the Synthesis Pathway": "The synthesis of ethyl 4-chlorobut-2-enoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "4-chlorobutanal", "Sodium ethoxide", "Acetic acid", "Sodium chloride", "Sodium bicarbonate", "Magnesium sulfate", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form the sodium salt of ethyl acetoacetate.", "Step 2: 4-chlorobutanal is added to the reaction mixture and heated to form the corresponding aldol product.", "Step 3: The aldol product is treated with acetic acid to form the beta-hydroxy ester intermediate.", "Step 4: The beta-hydroxy ester intermediate is dehydrated using sodium bicarbonate to form the enone intermediate.", "Step 5: The enone intermediate is treated with ethyl alcohol and magnesium sulfate to form the final product, ethyl 4-chlorobut-2-enoate.", "Step 6: The product is purified using standard techniques such as recrystallization or column chromatography." ] } | |

CAS 编号 |

15333-22-9 |

分子式 |

C6H9ClO2 |

分子量 |

148.59 g/mol |

IUPAC 名称 |

ethyl (E)-4-chlorobut-2-enoate |

InChI |

InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |

InChI 键 |

JJZUTSOGYBJOOF-ONEGZZNKSA-N |

手性 SMILES |

CCOC(=O)/C=C/CCl |

SMILES |

CCOC(=O)C=CCCl |

规范 SMILES |

CCOC(=O)C=CCCl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]diethylamine](/img/structure/B3322790.png)